molecular formula C12H18N4O2 B6646363 N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

Cat. No. B6646363
M. Wt: 250.30 g/mol
InChI Key: XAIJUAADAIMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, also known as PACAP-27, is a neuropeptide that belongs to the vasoactive intestinal peptide (VIP) family. It was first discovered in 1989 and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide exerts its effects through binding to specific receptors, including the PAC1 receptor and the VPAC1 and VPAC2 receptors. These receptors are widely distributed throughout the body, including the central nervous system, cardiovascular system, and immune system. The binding of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide to these receptors results in the activation of various signaling pathways, including cyclic AMP (cAMP) and calcium signaling pathways.
Biochemical and Physiological Effects
N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including regulation of neurotransmitter release, modulation of pain perception, and regulation of immune function. It has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it ideal for studying the effects of neuropeptides on the central nervous system. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, including the development of new therapeutic applications, the identification of new receptors and signaling pathways, and the development of new methods for synthesizing and delivering N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide. Some potential areas of research include the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide's effects on inflammation, pain perception, and neurodegenerative diseases. Additionally, the development of new analogs and derivatives of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide is a neuropeptide with a wide range of potential therapeutic applications. Its ability to cross the blood-brain barrier and its effects on various signaling pathways make it an ideal candidate for further study. While there are still many questions to be answered about its mechanism of action and long-term effects, the potential benefits of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide make it an exciting area of research for the future.

Synthesis Methods

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The SPPS method has the advantage of being able to produce large quantities of pure peptide, making it ideal for research applications.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and modulation of pain perception. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c17-11-3-2-10(8-15-11)12(18)14-4-1-6-16-7-5-13-9-16/h5,7,9-10H,1-4,6,8H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJUAADAIMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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